Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate
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Overview
Description
Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate is a complex organic compound that features a pyrazole ring substituted with an amino group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate typically involves multi-step organic reactions. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate involves its interaction with specific molecular targets. The amino and pyridyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-Amino-5-(2-pyridyl)-4-pyrazolyl]acetate
- Ethyl 2-[3-Amino-5-(3-pyridyl)-4-pyrazolyl]acetate
- Ethyl 2-[3-Amino-5-(5-pyridyl)-4-pyrazolyl]acetate
Uniqueness
Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate is unique due to the specific positioning of the pyridyl group at the 4-position of the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 2-(3-amino-5-pyridin-4-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-10(17)7-9-11(15-16-12(9)13)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3,(H3,13,15,16) |
InChI Key |
XAMWWNWGIRLGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN=C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
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